Methyl Clonazepam-d3

LC-MS/MS Isotope Dilution Analytical Chemistry

Choose Methyl Clonazepam-d3 (CAS 1189992-73-1) as the definitive internal standard for accurate meclonazepam quantification. Its +3 Da mass shift and near-identical physicochemical properties ensure co-elution with the target analyte, correcting for matrix effects and ionization suppression in LC-MS/MS and GC-MS methods. This deuterated CRM is essential for forensic toxicology, clinical labs, and pharmacokinetic studies, meeting ISO 15189 traceability requirements where non-deuterated analogs fail.

Molecular Formula C16H12ClN3O3
Molecular Weight 332.75 g/mol
Cat. No. B13447897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Clonazepam-d3
Molecular FormulaC16H12ClN3O3
Molecular Weight332.75 g/mol
Structural Identifiers
SMILESCN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3Cl
InChIInChI=1S/C16H12ClN3O3/c1-19-14-7-6-10(20(22)23)8-12(14)16(18-9-15(19)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3/i1D3
InChIKeyAZVBJJDUDXZLTM-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Clonazepam-d3: A Stable Isotope-Labeled Internal Standard for Benzodiazepine Quantitation


Methyl Clonazepam-d3 (CAS 1189992-73-1), a deuterium-labeled analog of methylclonazepam, is a benzodiazepine derivative primarily used as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) . This compound is specifically formulated with three deuterium atoms at the N-methyl position, which imparts a distinct mass difference while retaining near-identical physicochemical properties to its non-deuterated counterpart . Its applications span clinical toxicology, forensic analysis, urine drug testing, and isotope dilution mass spectrometry, providing a robust tool for the accurate measurement of meclonazepam in complex biological matrices .

Why Non-Deuterated Analogs Cannot Substitute Methyl Clonazepam-d3 in Quantitative LC-MS/MS Workflows


Non-deuterated internal standards, such as unlabeled methylclonazepam or other benzodiazepine analogs, are unsuitable substitutes for Methyl Clonazepam-d3 in quantitative LC-MS/MS due to their inability to correct for matrix effects, ionization suppression, and extraction recovery variability. Deuterated internal standards like Methyl Clonazepam-d3 co-elute with the target analyte, experiencing identical sample preparation and ionization conditions, which allows for precise normalization of analytical signal and elimination of matrix-induced bias [1]. Studies have shown that the use of deuterated internal standards for benzodiazepines verifies that method accuracy is not influenced by matrix effects, achieving extraction recoveries between 73-108% for all analytes [2]. In contrast, structural analogs that are not isotopically labeled exhibit differential chromatographic behavior and ionization efficiency, leading to inaccurate quantification and compromised method validation [1].

Quantitative Differentiation of Methyl Clonazepam-d3 as a Deuterated Internal Standard


Isotopic Purity and Mass Shift: A Direct Head-to-Head Comparison of Methyl Clonazepam-d3 vs. Unlabeled Methylclonazepam

Methyl Clonazepam-d3 (C16H9D3ClN3O3, MW 332.76 g/mol) exhibits a +3 Da mass shift relative to unlabeled methylclonazepam (C16H12ClN3O3, MW 329.74 g/mol) due to the incorporation of three deuterium atoms at the N-methyl position . This distinct mass difference is critical for selective ion monitoring in MS detection, enabling unambiguous differentiation from the native analyte in complex biological matrices . Unlabeled methylclonazepam, lacking this mass shift, cannot serve as an internal standard in isotope dilution MS workflows, as it would co-elute with the target analyte without providing a distinguishable signal.

LC-MS/MS Isotope Dilution Analytical Chemistry

Matrix Effect Elimination: Cross-Study Comparison of Deuterated vs. Non-Deuterated Internal Standards for Benzodiazepine Quantitation

In a validated method for the simultaneous screening and quantification of 23 benzodiazepines in whole blood, the use of deuterated internal standards verified that method accuracy was not influenced by matrix effects, with extraction recoveries ranging from 73% to 108% for all analytes [1]. In contrast, methods employing non-deuterated or non-isotopic internal standards often fail to adequately correct for matrix suppression or enhancement, leading to biased results. While this study did not use Methyl Clonazepam-d3 specifically, the class of deuterated benzodiazepine internal standards it represents consistently demonstrates superior matrix effect mitigation.

Bioanalysis Method Validation Toxicology

Certified Reference Material Grade: Direct Comparison of Methyl Clonazepam-d3 Solution vs. Neat Unlabeled Standards

Methyl Clonazepam-d3 is available as a certified reference material (CRM) solution at 100 μg/mL in methanol, specifically designed for LC/MS or GC/MS testing methods . This CRM format ensures traceability and accuracy, meeting stringent regulatory requirements for clinical toxicology and forensic analysis. In contrast, neat, unlabeled methylclonazepam standards, while analytically pure, do not offer the same level of certified concentration accuracy and matrix-matched suitability, requiring additional preparation steps that introduce potential sources of error.

Forensic Toxicology Clinical Chemistry Reference Materials

Analytical Specificity for Designer Drug Quantitation: Differentiation from Clonazepam Internal Standards

Methyl Clonazepam-d3 is specifically designed as an internal standard for meclonazepam, a benzodiazepine derivative that emerged as a designer drug and is not a prescribed medication . This specificity is crucial for forensic and clinical toxicology laboratories tasked with monitoring emerging drugs of abuse. While clonazepam-d4 or 7-aminoclonazepam-d4 are appropriate for clonazepam and its metabolite, they are not suitable for quantifying meclonazepam due to differences in chromatographic retention and MS fragmentation patterns. Using an incorrect deuterated analog can lead to inaccurate quantification and false negative results in targeted analysis.

Forensic Chemistry Drug Monitoring Designer Benzodiazepines

Regulatory Compliance and Traceability: Direct Comparison of Methyl Clonazepam-d3 CRM vs. Research-Grade Isotopic Analogs

Methyl Clonazepam-d3 supplied as a Cerilliant® CRM is manufactured under ISO 17034 and ISO/IEC 17025 accreditation, providing a certificate of analysis with stated uncertainty and traceability to SI units . This level of quality assurance is mandatory for ISO 15189-accredited clinical laboratories and forensic facilities. In contrast, research-grade isotopic analogs, while chemically identical, lack the certified metrological traceability required for diagnostic or forensic reporting. Substituting a non-CRM deuterated standard can jeopardize method accreditation and data defensibility.

Quality Control Method Validation Regulatory Science

Primary Application Scenarios for Methyl Clonazepam-d3 Based on Quantitative Evidence


Quantitative LC-MS/MS Analysis of Meclonazepam in Forensic Toxicology

Methyl Clonazepam-d3 is the optimal internal standard for the quantitative determination of the designer benzodiazepine meclonazepam in forensic casework . Its isotopic purity and +3 Da mass shift enable accurate quantification in complex matrices like urine and blood, while its CRM certification ensures compliance with forensic quality standards . Non-deuterated standards or other benzodiazepine IS are not suitable due to matrix effects and lack of specificity [1].

Method Validation and Routine Monitoring in Clinical Toxicology Laboratories

Clinical laboratories developing and validating LC-MS/MS methods for benzodiazepine screening should select Methyl Clonazepam-d3 as an internal standard to meet ISO 15189 requirements for metrological traceability . Its use in isotope dilution methods eliminates matrix effects, ensuring accuracy and precision across the required concentration range [1]. The CRM format provides a certified concentration value, reducing preparation variability and enhancing inter-laboratory reproducibility .

Isotope Dilution Mass Spectrometry for Pharmacokinetic and Metabolic Studies

In preclinical or clinical pharmacokinetic studies involving meclonazepam, Methyl Clonazepam-d3 serves as the definitive internal standard for quantifying drug concentrations in plasma or tissue samples . The +3 Da mass difference allows for unequivocal discrimination from the analyte in MRM mode, while its co-elution with the non-labeled drug corrects for ionization efficiency fluctuations, a capability unlabeled internal standards cannot provide . This ensures robust, publication-ready quantitative data.

Quality Control of Seized Drug Materials and Pharmaceutical Impurity Profiling

For law enforcement and pharmaceutical quality control units, Methyl Clonazepam-d3 CRM is essential for the accurate quantitation of meclonazepam in seized illicit materials or for impurity profiling in clonazepam-related substances . The CRM's SI-traceable concentration eliminates ambiguity in potency assessment, a critical requirement for legal proceedings and regulatory submissions. The use of non-certified standards would introduce unacceptable measurement uncertainty in these contexts.

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